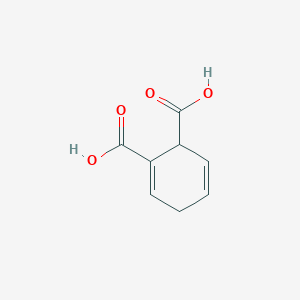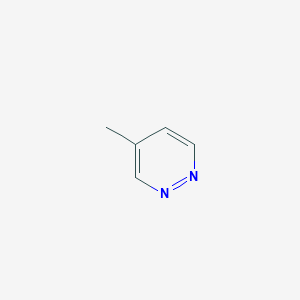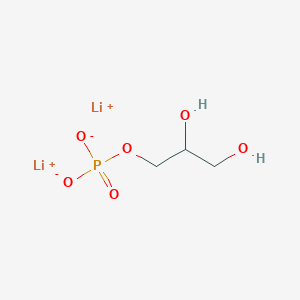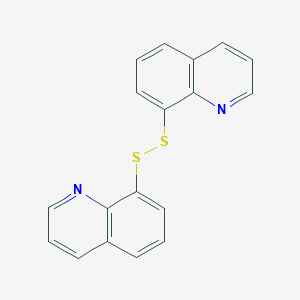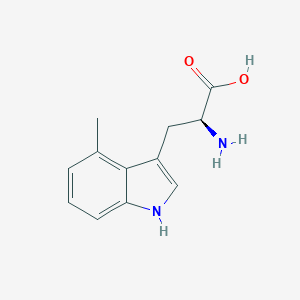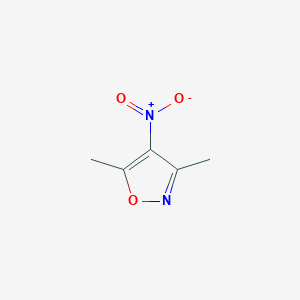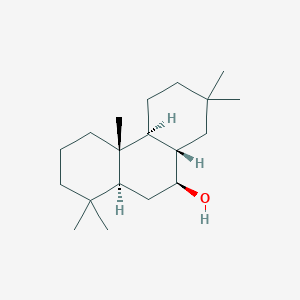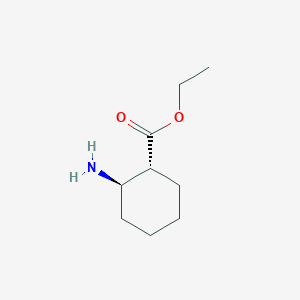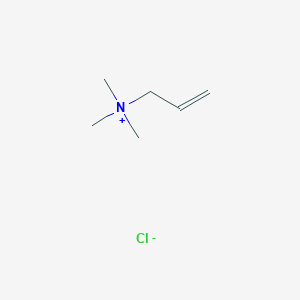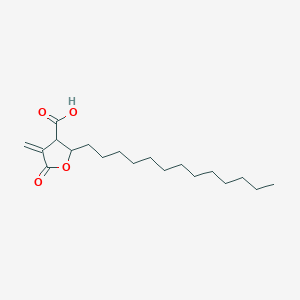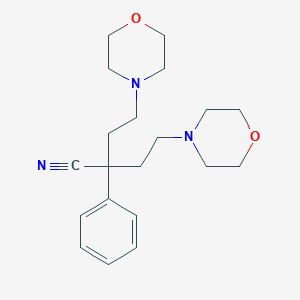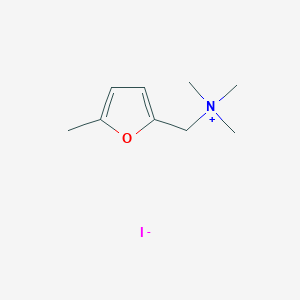
Ammonium, (5-methylfurfuryl)trimethyl-, iodide
Overview
Description
It is a potent muscarinic agonist, meaning it can activate muscarinic acetylcholine receptors in the body . This compound is primarily used in scientific research due to its specific interactions with muscarinic receptors.
Mechanism of Action
Target of Action
5-METHYLFURMETHIODIDE, also known as Preparation 7070, 5-Methylfurtrethonium iodide, or Ammonium, (5-methylfurfuryl)trimethyl-, iodide, is a potent muscarinic agonist . Its primary targets are the muscarinic receptors , which play a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
The compound interacts with its muscarinic receptors, triggering a series of biochemical reactions. It has been observed to produce weak contractions and depolarizations in muscle strips of Ascaris suum, a model organism often used in pharmacological studies . These effects were found to be calcium-independent and mediated by receptors on the muscle .
Biochemical Pathways
5-METHYLFURMETHIODIDE affects several biochemical pathways. It has been found to open mecamylamine-resistant non-selective cation channel currents, inhibit the opening of voltage-activated potassium currents, and increase the threshold of voltage-activated calcium currents . These effects suggest that the compound has a complex mode of action involving multiple ion channels and receptors.
Pharmacokinetics
It is known to be soluble in dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 5-METHYLFURMETHIODIDE’s action include the modulation of ion channel activity and the alteration of membrane potential . These changes can affect the excitability of neurons and muscle cells, potentially influencing a wide range of physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylfurmethide can be synthesized through a multi-step process involving the reaction of 5-methylfurfuryl alcohol with trimethylamine in the presence of a suitable iodinating agent. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of methylfurmethide involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Methylfurmethide undergoes several types of chemical reactions, including:
Oxidation: Methylfurmethide can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced species.
Substitution: Methylfurmethide can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions, usually under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodide ion .
Scientific Research Applications
Methylfurmethide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor interactions.
Biology: Methylfurmethide is employed in studies of cellular signaling pathways and receptor pharmacology.
Medicine: The compound is used in pharmacological research to investigate the effects of muscarinic agonists on various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: The natural ligand for muscarinic receptors, acetylcholine, shares similar binding properties with methylfurmethide.
Oxotremorine: Another muscarinic agonist, oxotremorine, has similar pharmacological effects but differs in its chemical structure.
Pilocarpine: A naturally occurring muscarinic agonist used in the treatment of glaucoma, pilocarpine has a different structure but similar receptor interactions.
Uniqueness
Methylfurmethide is unique due to its high specificity and potency as a muscarinic agonist. Its synthetic origin allows for precise control over its chemical properties, making it a valuable tool in research settings. Additionally, its stability and ease of synthesis make it a preferred choice for studying muscarinic receptor pharmacology .
Properties
IUPAC Name |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVJDFMEZKDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1197-60-0 (iodide) | |
| Record name | 5-Methylfurtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80931181 | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14172-53-3, 1197-60-0 | |
| Record name | 5-Methylfurtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylfurmethide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLFURTRETHONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


